![molecular formula C15H15N3O2 B14302501 2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate CAS No. 111883-64-8](/img/structure/B14302501.png)
2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate is an organic compound that features a hydrazone functional group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of both aromatic rings and the hydrazone linkage contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate typically involves the condensation reaction between 2-methylphenyl hydrazine and 4-formylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Analytical Chemistry: It can be used as a reagent for the detection and quantification of certain metal ions.
Mécanisme D'action
The mechanism of action of 2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate
- 2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoic acid
- 2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzamide
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of both the hydrazone linkage and the ester group distinguishes it from similar compounds, potentially leading to different reactivity and applications.
Propriétés
Numéro CAS |
111883-64-8 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
(2-methylphenyl) 4-(hydrazinylmethylideneamino)benzoate |
InChI |
InChI=1S/C15H15N3O2/c1-11-4-2-3-5-14(11)20-15(19)12-6-8-13(9-7-12)17-10-18-16/h2-10H,16H2,1H3,(H,17,18) |
Clé InChI |
GKONCLGUKRUNGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)N=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


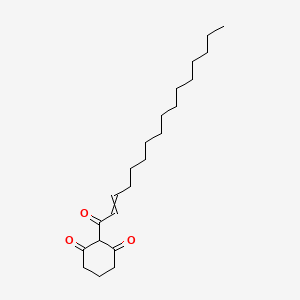
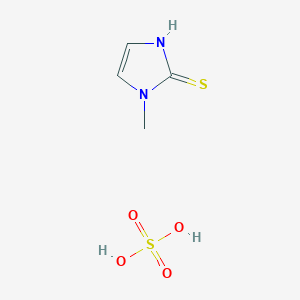

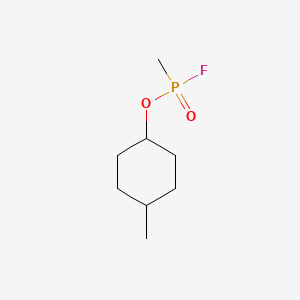

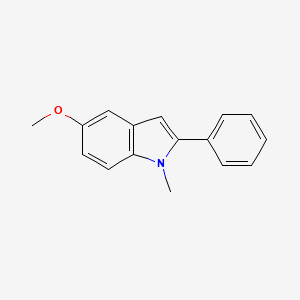
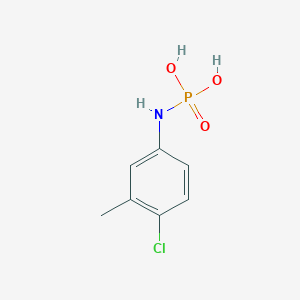

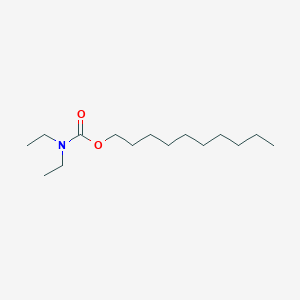
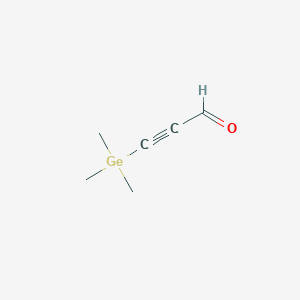
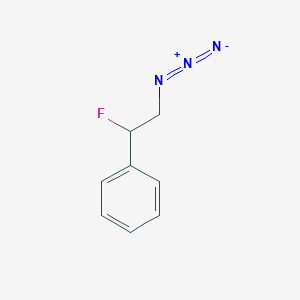
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
